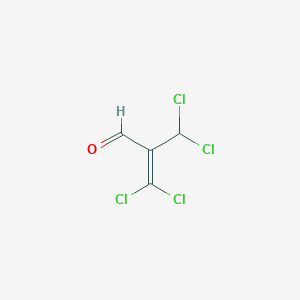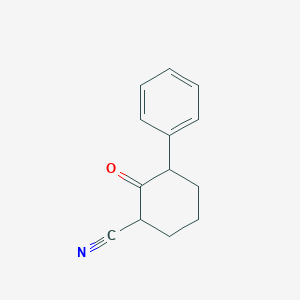
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-1,3-naphthalenesulfonic acid, potassium salt, also known as Monopotassium 2-naphthol-6,8-disulfonate , is a chemical compound with the molecular formula C10H6K2O7S2 . It has a molecular weight of 380.47704 . This compound is a salt of 2-Naphthol-6,8-disulfonic Acid .
Chemical Reactions Analysis
The monoanion of 7-hydroxy-1-naphthalenesulfonic acid (HNS) undergoes pseudo-first order dissociation and its conjugate base, second order protonation in the lowest excited singlet state . The proton transfer kinetics in water containing formamide up to a mole fraction of about 0.95 have been evaluated as a function of formamide concentration .Physical and Chemical Properties Analysis
This compound has a melting point of over 300°C . It is hygroscopic and should be stored in a refrigerator under an inert atmosphere . It is slightly soluble in DMSO and Methanol . The compound is solid and off-white in color .Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for this compound is not available in the search results, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
The future directions of research on this compound could involve further investigation into its proton transfer kinetics in different solvent compositions . This could lead to a greater understanding of the nature of solvent-solvent and solvent-solute interactions and better predictability of properties of solutes in aqueous solutions .
Propiedades
Número CAS |
13846-08-7 |
|---|---|
Fórmula molecular |
C10H7KO7S2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
potassium;6-hydroxy-4-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O7S2.K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Clave InChI |
JVSUOVXPDNOGKS-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[K+].[K+] |
SMILES canónico |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)O)O.[K+] |
| 13846-08-7 842-18-2 |
|
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


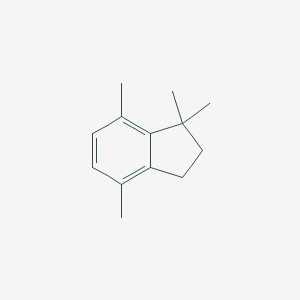
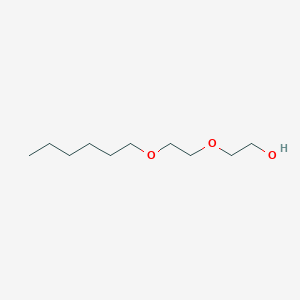

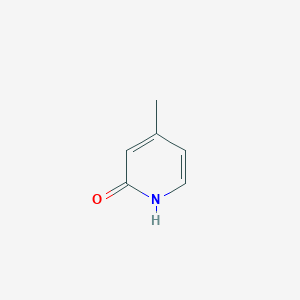
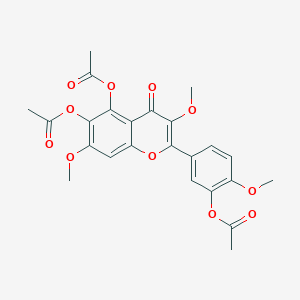

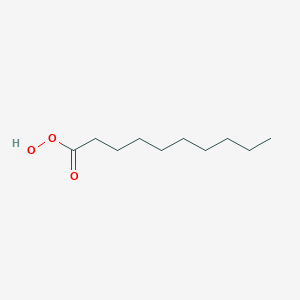

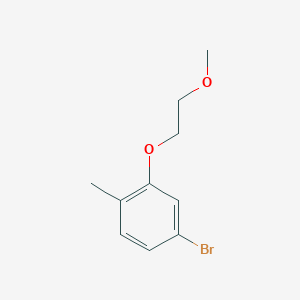
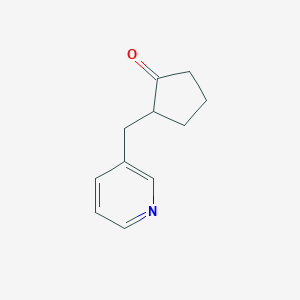
![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
